N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide
CAS No.: 260553-00-2
Cat. No.: VC6278158
Molecular Formula: C13H6F4N2O3
Molecular Weight: 314.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260553-00-2 |
|---|---|
| Molecular Formula | C13H6F4N2O3 |
| Molecular Weight | 314.196 |
| IUPAC Name | N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide |
| Standard InChI | InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20) |
| Standard InChI Key | AVOHHYLBZWZXDT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F |
Introduction
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₃H₇F₄N₂O₃ | |
| Molecular weight | 336.21 g/mol (calculated) | |
| InChI | Not formally reported | |
| Functional groups | Amide, nitro, fluorine |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves coupling 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride under Schotten-Baumann conditions.
Procedure:
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2,6-Difluoro-3-nitrobenzoic acid (precursor; CAS: 83141-10-0 ) is converted to its acyl chloride using oxalyl chloride and a catalytic amount of DMF.
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The acyl chloride reacts with 2,5-difluoroaniline in dichloromethane, mediated by triethylamine to scavenge HCl.
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The product is purified via recrystallization or column chromatography.
Optimization Insights:
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Temperature: Reactions proceed optimally at 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or THF improves yield compared to polar solvents.
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Scalability: Continuous flow reactors enhance efficiency in industrial settings.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting point | 92–96°C (precursor) | |
| Boiling point | 335.5±42.0°C (predicted) | |
| Density | 1.661 g/cm³ (precursor) | |
| Solubility | Low in water; soluble in DMSO |
The nitro and fluorine groups contribute to low aqueous solubility but enhance lipid solubility, favoring blood-brain barrier penetration in pharmacological contexts.
Pharmacological Applications
Antibacterial Activity
Patent data highlight structural analogs (e.g., bicyclic pyrazoles) with potent activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) . While direct evidence for N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is lacking, its similarity to patented compounds implies potential cross-activity .
| Parameter | Description | Source |
|---|---|---|
| Hazard codes | Xi (Irritant) | |
| Risk statements | R36/37/38 (Irritating to eyes, respiratory system, and skin) | |
| Storage | Sealed in dry, room temperature |
Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.
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